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Methane-d3, (methylthio)-

Cat. No.: B1616500
CAS No.: 4752-12-9
M. Wt: 65.15 g/mol
InChI Key: QMMFVYPAHWMCMS-FIBGUPNXSA-N
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Description

Contextualization of Stable Isotope-Labeled Organosulfur Compounds in Contemporary Chemistry

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable isotope of that element. medchemexpress.com In the case of organosulfur compounds, isotopes such as sulfur-34 (B105110) (³⁴S), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) are commonly used. medchemexpress.comsymeres.com These labeled compounds are invaluable tools in chemistry and biology because they can be traced and distinguished from their non-labeled counterparts without altering the chemical properties of the molecule. ontosight.ai

The applications of stable isotope-labeled organosulfur compounds are diverse and impactful:

Mechanistic and Kinetic Studies: By strategically placing an isotopic label, researchers can follow the transformation of a molecule through a chemical reaction, providing insights into reaction pathways and kinetics. symeres.comthalesnano.com

Metabolic Research: In biological systems, these compounds are used to trace metabolic pathways. simsonpharma.com For instance, they help in understanding how drugs are absorbed, distributed, metabolized, and excreted. thalesnano.comsimsonpharma.com

Analytical Chemistry: Stable isotope-labeled compounds serve as excellent internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enhancing the accuracy and reliability of quantitative analyses. symeres.comthalesnano.com

Environmental and Agricultural Science: The fate of agrochemicals and pollutants in the environment can be tracked using stable isotopes, offering crucial data on their persistence and impact. symeres.com

Sulfur, in particular, is a vital element in many biological and industrial processes. acs.org The ability to label organosulfur compounds provides a powerful method for studying everything from the biosynthesis of sulfur-containing amino acids to the mechanisms of sulfur-based drugs. acs.orgnih.gov

Elucidating the Role of Deuteration in Chemical and Biological Systems

Deuteration is the process of replacing hydrogen (¹H) atoms in a molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. ansto.gov.au This substitution has several profound effects that are exploited in scientific research:

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a slower rate for reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. snnu.edu.cn

Metabolic Switching: In drug metabolism, replacing hydrogen with deuterium at a site prone to enzymatic oxidation can slow down the metabolic process. snnu.edu.cn This can lead to improved pharmacokinetic profiles for certain drugs. ansto.gov.ausnnu.edu.cn

NMR Spectroscopy: In ¹H NMR spectroscopy, the presence of deuterium simplifies complex spectra by removing signals from the deuterated positions, allowing for clearer interpretation of the remaining signals. ontosight.aithalesnano.com Deuterium itself can also be observed in ²H NMR.

Mass Spectrometry: The mass difference between hydrogen and deuterium allows for easy differentiation between labeled and unlabeled molecules by mass spectrometry. ontosight.aithalesnano.com This is particularly useful in quantitative studies where the labeled compound is used as an internal standard. thalesnano.com

The synthesis of deuterated compounds can be achieved through various methods, including direct exchange with deuterium sources like D₂O, the use of deuterated reagents, and metal-catalyzed hydrogenation with D₂ gas. simsonpharma.comansto.gov.au

Research Trajectories and Academic Significance of Methane-d3, (methylthio)-

Methane-d3, (methylthio)- (CD₃SCH₃) and its related deuterated methylthio compounds are of significant interest in several research areas. The presence of the trideuteromethyl group (CD₃) makes it a valuable tracer for the methylthio moiety in chemical and biological transformations.

Detailed research findings have highlighted its utility:

Mechanistic Elucidation: Research has utilized deuterium-labeled methyl sulfide (B99878) and related compounds to investigate rearrangement reactions involving sulfur-containing cations. The isotopic label helps to determine whether rearrangements occur and through what pathways, such as S_N2 dissociation or concerted sigmatropic processes. lookchem.com

Enzymatic Reactions: In studies of enzymes like methyl-coenzyme M reductase (MCR), which is involved in methane (B114726) formation and oxidation, deuterated substrates are crucial. acs.org For example, experiments using deuterated methyl-coenzyme M help to probe the mechanism of C-S bond cleavage and methane generation. acs.orgacs.org Research on methylthio-alkane reductases, which are nitrogenase-like enzymes, also employs methylated sulfur compounds to understand their role in converting these compounds to methanethiol (B179389) and hydrocarbons. researchgate.net

Synthesis of Labeled Compounds: The synthesis of Methane-d3, (methylthio)- and related compounds like methane-d3-thiol (B12055423) (CD₃SH) is an active area of research itself. lookchem.com Efficient and cost-effective synthetic routes are sought after, as these compounds are often required for specialized studies and can be expensive to obtain commercially. lookchem.com Methods have been developed for their synthesis starting from less expensive deuterated precursors like dimethyl-d₆ sulfoxide (B87167). lookchem.com

The academic significance of Methane-d3, (methylthio)- lies in its ability to provide unambiguous answers to fundamental questions about reaction mechanisms and biological pathways involving the methylthio group.

Compound Data

Below are tables detailing the chemical properties of Methane-d3, (methylthio)- and related compounds.

Table 1: Chemical Properties of Methane-d3, (methylthio)- and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methane-d3, (methylthio)-1-(trideuteriomethyl)sulfanylethaneNot FoundC₂H₃D₃S65.16
Methane-d3-thiol(²H₃)methanethiol73142-81-1CD₃SH51.13
MethanethiolMethanethiol74-93-1CH₄S48.11
Bis(methylthio)methanebis(methylsulfanyl)methane1618-26-4C₃H₈S₂108.23
Tris(methylthio)methanetris(methylsulfanyl)methane5418-86-0C₄H₁₀S₃154.32

Data sourced from multiple chemical databases. sigmaaldrich.comymdb.canih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6S B1616500 Methane-d3, (methylthio)- CAS No. 4752-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(methylsulfanyl)methane
Source PubChem
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFVYPAHWMCMS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197182
Record name Methane-d3, (methylthio)-
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Molecular Weight

65.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid with a stench; [Sigma-Aldrich MSDS]
Record name Dimethyl-1,1,1-d3 sulfide
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CAS No.

4752-12-9
Record name Methane-d3, (methylthio)-
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Record name Methane-d3, (methylthio)-
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Record name Dimethyl-1,1,1-d3 sulfide
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Advanced Synthetic Strategies and Isotopic Enrichment of Methane D3, Methylthio

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into methyl thioethers can be achieved through various synthetic strategies, each offering distinct advantages in terms of selectivity, efficiency, and scalability.

Chemical Synthesis of Deuterated Methyl Thioethers

The synthesis of deuterated methyl thioethers, including Methane-d3, (methylthio)-, often involves the use of deuterated precursors. A common and cost-effective starting material is deuterated methanol (B129727) (CD3OD) or dimethyl-d6 sulfoxide (B87167) ((CD3)2SO). acs.orglookchem.com For instance, S-(methyl-d3) arylsulfonothioates, a family of electrophilic deuterated methylthiolating reagents, can be synthesized in high yields from inexpensive d4-methanol. acs.org These reagents are robust, shelf-stable, and can be used for the trideuteromethylthiolation of a wide range of nucleophiles and electrophiles under mild conditions. acs.org

Another approach involves the reduction of dimethyl-d6 sulfoxide to dimethyl-d6 sulfide (B99878), which can then be cleaved to produce sodium methane-d3-thiolate. lookchem.com Acidification of this thiolate yields methane-d3-thiol (B12055423), a key precursor for synthesizing Methane-d3, (methylthio)-. lookchem.com Additionally, one-pot difluoromethylthiolation of alkyl electrophiles using thiourea (B124793) and diethyl bromodifluoromethylphosphonate can be adapted for deuterium labeling by using D2O or CD3OD as the deuterium source, providing an efficient route to SCF2D-substituted molecules. rsc.org

A divergent approach for synthesizing thioether derivatives involves the use of thiophosphonium salts. These salts can be reduced to form thioethers, and by performing the reaction in the presence of D2O, α-deuterated thioethers can be produced with high deuterium incorporation. nih.gov

Starting MaterialReagentProductDeuterium SourceReference
d4-MethanolArylsulfonyl chlorideS-(methyl-d3) arylsulfonothioatesd4-Methanol acs.org
Dimethyl-d6 sulfoxideBenzenethiolDimethyl-d6 sulfide(CD3)2SO lookchem.com
Dimethyl-d6 sulfideSodium in liquid ammoniaSodium methane-d3-thiolate(CD3)2S lookchem.com
Alkyl electrophilesThiourea, diethyl bromodifluoromethylphosphonateSCF2D-substituted moleculesD2O, CD3OD rsc.org
Thiophosphonium saltsReducing agentα-Deuterated thioetherD2O nih.gov

Site-Selective Deuteration Techniques

Achieving site-selective deuteration is crucial for many applications and requires sophisticated synthetic methodologies. The "magic methyl" effect, where the introduction of a methyl group can significantly impact a molecule's properties, has a deuterated counterpart in the trideuteromethyl group. nih.govmercer.edu The precise installation of a trideuteromethyl group is of increasing interest in medicinal chemistry. nih.govmercer.edu

Copper-catalyzed deacylative deuteration offers a method for degree-controlled installation of deuterium at specific alkyl positions. acs.orgnih.gov This redox-neutral reaction utilizes a methylketone as a traceless activating group and can achieve mono-, di-, and trideuteration with broad functional group tolerance. acs.orgnih.gov

Hydrogen isotope exchange (HIE) is another powerful and common method for site-selective deuteration. snnu.edu.cn This technique often utilizes transition metal catalysts, such as iridium, to facilitate the exchange of hydrogen for deuterium at specific positions on a molecule. snnu.edu.cnacs.org For instance, iridium nanoparticles supported on a solid matrix have been developed as a novel catalyst for the selective deuteration of arenes and heteroarenes, targeting para- and meta-C(sp2)–H bonds while leaving ortho C(sp2)–H and C(sp3)–H bonds intact. chemrxiv.org

Remote site-selective radical C(sp3)−H monodeuteration of amides has also been achieved using D2O as the deuterium source in a metal-free method. d-nb.info This technique employs an N-allylsulfonyl moiety as an N-radical precursor, which generates a remote C-radical via a 1,5- or 1,6-hydrogen atom transfer (HAT), leading to highly regioselective monodeuteration. d-nb.info

MethodCatalyst/ReagentSelectivityDeuterium SourceReference
Deacylative DeuterationCopper catalystDegree-controlled (mono-, di-, tri-)Not specified acs.orgnih.gov
Hydrogen Isotope Exchange (HIE)Iridium nanoparticlespara- and meta-C(sp2)–H bondsC6D6 chemrxiv.org
Remote Radical DeuterationN-allylsulfonyl moietyRemote C(sp3)−H bondsD2O d-nb.info
Photoredox CatalysisNot specifiedα-amino sp3 C-H bondsD2O or T2O princeton.edu

Flow Chemistry Applications in Isotopic Labeling

Flow chemistry has emerged as a powerful tool for isotopic labeling, offering advantages such as precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. x-chemrx.comwuxiapptec.com This technology is particularly beneficial for deuteration reactions, where it can lead to increased efficiency and production capacity. ansto.gov.au

Continuous flow protocols have been developed for the synthesis of various deuterated compounds, including aromatic compounds and alkenyl thioethers. tn-sanso.co.jpresearchgate.net For instance, a flow synthesis method for deuterated aromatic compounds using heavy water (D2O) under high temperature and pressure has been shown to significantly reduce process time compared to batch methods. tn-sanso.co.jp The use of microwave heating in a flow system can further enhance reaction efficiency. tn-sanso.co.jp

Flow chemistry also enables the use of late-stage direct hydrogen isotopic exchange (HIE), which is a cost-effective and atom-economical approach to labeling complex molecules. x-chemrx.com This method avoids the need for pre-functionalized and isotopically enriched starting materials. x-chemrx.com The development of on-demand gas generation in flow reactors, such as for ¹³CO₂, further expands the capabilities of flow chemistry for isotopic labeling. x-chemrx.com

The National Deuteration Facility (NDF) has adopted flow chemistry to enhance its production capacity of deuterated molecules, highlighting the growing importance of this technology in the field. ansto.gov.au

ApplicationAdvantageKey FeatureReference
Synthesis of Deuterated Aromatic CompoundsReduced process time, increased efficiencyHigh temperature and pressure, microwave heating tn-sanso.co.jp
Late-Stage Hydrogen Isotopic Exchange (HIE)Cost-effective, atom-economicalAvoids pre-functionalized starting materials x-chemrx.com
General Isotopic LabelingIncreased efficiency and production capacityPrecise control of reaction parameters ansto.gov.au
Synthesis of Alkenyl ThioethersMild conditions, stereoselectivePhotochemical activation of halogen-bonding complexes researchgate.net

Purification and Purity Assessment of Isotopically Enriched Compounds

Following the synthesis of isotopically labeled compounds, rigorous purification and accurate determination of isotopic enrichment are essential. almacgroup.com Various analytical techniques are employed to ensure the chemical and isotopic purity of the final product.

Common purification methods for deuterated compounds include extraction, crystallization, distillation, and chromatographic techniques such as chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC). ansto.gov.augoogle.com The choice of method depends on the physical and chemical properties of the compound.

The determination of isotopic purity is a critical step and is often performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ansto.gov.aunih.govrsc.org High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining the isotopic enrichment of a molecule. nih.govnih.govresearchgate.netalmacgroup.com This technique allows for the accurate measurement of the relative abundance of different isotopologues. nih.gov A general procedure for determining isotopic enrichment by MS involves several steps, including evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster using the natural abundance analog, and comparing the measured and calculated isotope distributions. nih.gov

Analytical TechniqueInformation ProvidedKey AdvantagesReference
High-Resolution Mass Spectrometry (HR-MS)Isotopic enrichment, relative abundance of isotopologuesHigh accuracy and sensitivity nih.govnih.govresearchgate.netalmacgroup.com
Nuclear Magnetic Resonance (NMR) SpectroscopyPosition of deuterium labels, structural integrityDetailed structural information ansto.gov.augoogle.comrsc.org
High-Performance Liquid Chromatography (HPLC)Chemical purity, separation of isomersHigh resolution separation ansto.gov.augoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS)Isotopic enrichment, separation of volatile compoundsSuitable for volatile samples nih.gov

Spectroscopic Characterization and Applications in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules. fujifilm.com The introduction of deuterium (B1214612) into a molecule significantly alters its NMR spectrum, an effect that can be leveraged for several analytical purposes.

Methane-d3, (methylthio)- as a Deuterated Solvent and Spectroscopic Standard

Deuterated solvents are fundamental in ¹H NMR spectroscopy because they dissolve the analyte without generating overwhelming solvent signals in the spectrum. hmdb.casigmaaldrich.com Typical deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) have nearly all their protons replaced with deuterium. hmdb.ca Methane-d3, (methylthio)- (CH₃SCD₃), however, is not typically used as a bulk deuterated solvent because it still possesses a non-deuterated methyl (CH₃) group, which would produce a significant singlet in the ¹H NMR spectrum.

Instead, its utility lies in its application as an isotopic standard or an internal standard for quantitative NMR (qNMR). fujifilm.comsigmaaldrich.com In qNMR, a standard with a known concentration and purity is added to a sample to determine the absolute quantity of an analyte. fujifilm.com The well-defined signal of the CH₃ group in Methane-d3, (methylthio)- could serve as a reference. Furthermore, as a compound with a specific isotopic composition, it is valuable for calibrating instruments and developing analytical methods, particularly in studies involving isotopic labeling. sigmaaldrich.com The IUPAC recommends using the ¹H signal of internal tetramethylsilane (B1202638) (TMS) as the primary reference (0 ppm) for NMR spectra in organic solvents. ucsb.edu

Application in Signal Simplification and Spectral Assignment

One of the most significant advantages of isotopic labeling with deuterium is the simplification of complex ¹H NMR spectra. Since deuterium has a different resonance frequency from protium (B1232500) (¹H), the CD₃ group in Methane-d3, (methylthio)- is "silent" in a standard ¹H NMR experiment. This simplifies the spectrum by removing the signal that would correspond to that methyl group, which can be particularly useful in larger molecules where many signals might overlap.

Research involving the reaction of iodomethane (B122720) with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has shown the formation of trideuterated dimethyl sulfide (B99878) (CH₃SCD₃) as a product. numberanalytics.com In the ¹H NMR spectrum of the reaction mixture, the presence of CH₃SCD₃ is identified by a singlet corresponding to the remaining CH₃ group. numberanalytics.com This clean, isolated signal, free from coupling to the deuterated methyl group, facilitates unambiguous assignment. The corresponding ¹³C NMR spectrum would show a signal for the CH₃ carbon and a signal for the CD₃ carbon, typically a multiplet due to ¹³C-D coupling, confirming the structure. pitt.edu This ability to selectively "erase" signals is a powerful strategy for assigning resonances in complex spectra. numberanalytics.com

Elucidating Molecular Structure and Conformation using Deuterium Labels

The simplification of spectra through deuterium labeling directly aids in the elucidation of molecular structure and conformation. numberanalytics.comorganicchemistrydata.org By selectively replacing protons with deuterons, chemists can reduce the number of signals and eliminate specific spin-spin couplings, making the remaining spectral data easier to interpret.

For Methane-d3, (methylthio)-, the ¹H NMR spectrum is simplified to a single peak for the CH₃ group. In a more complex molecule containing the (methyl-d₃-thio)ethyl moiety (–CH₂CH₂SCD₃), for example, the deuterium labeling would remove the complexity of the methyl signal and any associated couplings, allowing for a clearer analysis of the ethyl group's protons. This targeted simplification helps confirm the connectivity of atoms within a molecule. While specific conformational studies on Methane-d3, (methylthio)- are not widely reported, the principles of using deuterium labeling to untangle complex NOE (Nuclear Overhauser Effect) data in conformational analysis are well-established, particularly for larger biomolecules. numberanalytics.comwikipedia.org

Probing Dynamics in Chemical Systems via Deuterium NMR

Deuterium (²H) NMR spectroscopy is a powerful method for investigating molecular dynamics over a wide range of timescales. nih.gov Although ²H is a quadrupolar nucleus, which can lead to broad signals, these line shapes are highly sensitive to molecular motion. nih.gov For molecules in solution, high-resolution ²H NMR can be used to monitor reaction kinetics and exchange processes. nih.gov

Studies on other deuterated methyl groups have demonstrated that ²H NMR can provide detailed information about the rate and mechanism of methyl group rotation. nih.govresearchgate.net The temperature-dependent changes in the ²H NMR line shape can be analyzed to determine the activation energy for these rotational jumps. researchgate.net This technique could be applied to Methane-d3, (methylthio)- to study the dynamics of the CD₃ group.

Furthermore, the use of deuterated compounds is central to the study of kinetic isotope effects (KIEs), which reveal information about the rate-determining step of a reaction. nih.govrsc.org Comparing the reaction rate of a compound with its deuterated isotopologue can indicate whether a specific C-H bond is broken in the transition state. nih.govcopernicus.org NMR spectroscopy is a valuable tool for measuring KIEs by tracking the consumption of reactants or the formation of products over time. rsc.orgharvard.edu

Advanced NMR Techniques Utilizing Deuterated Compounds

The utility of deuterated compounds like Methane-d3, (methylthio)- extends to advanced, multidimensional NMR experiments. numberanalytics.comnptel.ac.inscionresearch.com These techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity. wikipedia.org

Some key advanced NMR techniques include:

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are spin-coupled to each other. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org In an HSQC spectrum of CH₃SCD₃, a correlation peak would be observed for the CH₃ group, but not for the CD₃ group, as there is no direct one-bond ¹H-¹³C coupling.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton. numberanalytics.com

Solid-State NMR: For materials that are not soluble, solid-state NMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used. nptel.ac.incrc1333.de Deuterium labeling is also crucial in solid-state NMR for studying dynamics and simplifying spectra. nih.govresearchgate.net

These advanced methods, when applied to selectively deuterated compounds, allow chemists to tackle the structures of increasingly complex molecules. nptel.ac.inscionresearch.com

Mass Spectrometry (MS) in Isotopic Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental composition. The introduction of stable isotopes like deuterium creates a distinct mass shift that is easily detectable by MS. msu.edu For Methane-d3, (methylthio)-, the replacement of three protons (mass ≈ 1 amu) with three deuterons (mass ≈ 2 amu) results in a molecular weight increase of approximately 3 amu compared to its non-deuterated counterpart, dimethyl sulfide (CH₃SCH₃). sigmaaldrich.commedchemexpress.com

This mass difference makes Methane-d3, (methylthio)- an excellent tracer for mechanistic studies. psu.edunii.ac.jp Researchers can follow the path of the deuterated methyl group through a chemical or biological transformation by analyzing the mass spectra of the products. For instance, in studies of enzymatic reactions, incubating an enzyme with a deuterated substrate and analyzing the products by Gas Chromatography-Mass Spectrometry (GC-MS) can reveal which parts of the substrate are incorporated into the product. psu.edunii.ac.jp

Table 1: Spectroscopic Data for Methane-d3, (methylthio)- and Related Compounds

This table provides known and predicted spectroscopic data. The NMR data is based on experimental findings in a reaction mixture, and the MS fragmentation is a plausible pattern based on related structures.

Spectroscopic Data Methane-d3, (methylthio)- (CH₃SCD₃) Notes
¹H NMR ~2.1 ppm (singlet, 3H)The CD₃ group is silent. The chemical shift of the CH₃ group is similar to that in dimethyl sulfide. numberanalytics.com
¹³C NMR CH₃: ~15 ppm; CD₃: ~14.5 ppm (multiplet)The CD₃ signal is split into a multiplet due to C-D coupling and is typically of lower intensity. numberanalytics.compitt.edu
Mass Shift M+3The molecular weight is 3 amu higher than dimethyl sulfide. sigmaaldrich.com
Plausible MS Fragments (m/z) 65 [M]⁺, 50 [M-CH₃]⁺, 48 [SCD₃]⁺, 18 [CD₃]⁺, 15 [CH₃]⁺Based on fragmentation of analogous sulfides. The presence of fragments at m/z 48 and 18 would confirm the location of the deuterium label. msu.edunih.gov

Quantitative Analysis using Isotope Dilution Mass Spectrometry with Methane-d3, (methylthio)-

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances. wikipedia.org The method involves the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to the sample. wikipedia.orgscioninstruments.com This "spiking" process allows for quantification based on the measurement of isotope ratios rather than signal intensities, which can be affected by matrix effects and variations during sample preparation and analysis. wikipedia.orgpsu.edu The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard in quantitative mass spectrometry because it ensures that the standard behaves almost identically to the analyte during extraction, derivatization, and ionization. nih.gov

Methane-d3, (methylthio)- (a term representing simple trideuterated methylthio compounds like trideuteromethanethiol, CD₃SH) is an ideal internal standard for the quantification of its non-deuterated (or "light") counterparts. Its chemical and physical properties are nearly identical to the analyte, ensuring they co-elute in chromatographic separations and experience similar ionization efficiency and potential signal suppression in the mass spectrometer. scioninstruments.comnih.gov However, its mass is three daltons higher (M+3), allowing it to be clearly distinguished from the unlabeled analyte by the mass spectrometer. sigmaaldrich.com This mass difference enables the precise measurement of the peak area ratio of the analyte to the internal standard, which is used to calculate the analyte's concentration. mtoz-biolabs.com

The effectiveness of this approach is highlighted in mechanistic studies of complex biological systems. For instance, in research on the radical S-adenosylmethionine (SAM) enzyme RimO, which catalyzes the methylthiolation of a ribosomal protein, [methyl-d3]-SAM was used as a precursor. Gas chromatography-mass spectrometry (GC-MS) analysis of the reaction headspace confirmed the enzymatic production of d₃-methanethiol, demonstrating the utility of the deuterated methylthio-moiety in tracing metabolic pathways and quantifying reaction products. psu.edu The selection of an appropriate internal standard is governed by several key criteria to ensure the reliability of the quantitative analysis.

Table 1: Criteria for Selecting an Internal Standard for Isotope Dilution Mass Spectrometry

CriteriaDescriptionRationale
Chemical & Physical Similarity The internal standard should be chemically and physically analogous to the analyte. nih.govEnsures similar behavior during sample preparation, chromatography, and ionization, compensating for losses and matrix effects. scioninstruments.compsu.edu
Mass Difference Must have a distinct mass-to-charge (m/z) ratio from the analyte.Allows for independent detection and quantification by the mass spectrometer without signal overlap.
Isotopic Purity The isotopic label should be stable and not undergo back-exchange with the matrix. sigmaaldrich.comPrevents loss of the isotopic label, which would compromise the accuracy of the measured isotope ratio.
Absence in Sample The internal standard should not be naturally present in the sample matrix. mtoz-biolabs.comAvoids interference and inaccurate calculation of the added standard's concentration.
Co-elution Should have a retention time very close to the analyte in chromatographic methods. nih.govMinimizes variability due to changes in analytical conditions over the course of a run.

Fragmentation Pattern Analysis of Deuterated Organosulfur Compounds

Mass spectrometry is a primary tool for elucidating the structure of molecules by analyzing how they fragment upon ionization. libretexts.org When an organosulfur compound is analyzed, the resulting mass spectrum displays the molecular ion peak as well as a series of fragment ion peaks, which correspond to the charged pieces of the original molecule. libretexts.org The fragmentation pattern is a reproducible fingerprint that provides valuable structural information.

The fragmentation of simple organosulfur compounds, such as methanethiol (B179389) (CH₃SH) and dimethyl sulfide (CH₃SCH₃), typically involves the cleavage of C-S, S-H, and C-H bonds. In proton transfer reaction-mass spectrometry (PTR-MS), saturated monosulfides show relatively little fragmentation, and when they do, the charge is usually retained on the sulfur-containing fragment. nih.gov For example, the mass spectrum of dimethyl disulfide (DMDS) shows a prominent parent ion [M+H]⁺ at m/z 95, along with a significant fragment at m/z 79, corresponding to the loss of a methyl group and subsequent formation of the CH₃SS⁺ ion. copernicus.org

The introduction of a deuterium label, as in Methane-d3, (methylthio)- (e.g., CD₃SH), provides a powerful tool for confirming fragmentation pathways. Since deuterium has a mass of approximately 2 Da compared to hydrogen's 1 Da, any fragment containing the trideuteromethyl group will have a mass shift of +3 compared to its non-deuterated analog. This allows for unambiguous identification of fragments containing the methyl group.

For example, if methanethiol (CH₃SH, molecular weight ≈ 48) loses its methyl group (·CH₃), it would not typically produce a stable positive ion from the remaining SH fragment. However, a common fragment is [CH₂S]⁺˙ at m/z 46. For trideuteromethanethiol (CD₃SH, molecular weight ≈ 51), the corresponding fragment containing the sulfur would be expected to show shifts if the deuterium atoms are involved in the fragmentation. A key fragment in the electron ionization (EI) mass spectrum of methanethiol is the molecular ion (M⁺˙) at m/z 48. The loss of a hydrogen atom leads to a peak at m/z 47 ([CH₂SH]⁺). For CD₃SH, the molecular ion would be at m/z 51. The fragmentation pattern would be altered accordingly; for instance, the loss of a deuterium atom would result in a fragment at m/z 49 ([CD₂SH]⁺), while the loss of the entire CD₃ group would result in a fragment at m/z 34 ([SH]⁺). Analyzing these shifts helps to confirm proposed fragmentation mechanisms.

Table 2: Comparison of Major Theoretical Mass-to-Charge (m/z) Ratios for Methanethiol and its Trideuterated Analog in Mass Spectrometry

Ion SpeciesFormula (Methanethiol)Theoretical m/zFormula (Methane-d3-thiol)Theoretical m/zDescription
Molecular Ion [CH₃SH]⁺˙48[CD₃SH]⁺˙51The intact molecule with one electron removed.
M-1 / M-D Fragment [CH₂SH]⁺47[CD₂SH]⁺49Loss of one hydrogen or deuterium atom from the molecular ion.
Thiomethyl Cation [CH₃S]⁺47[CD₃S]⁺50Cleavage of the S-H bond.
Thioformyl Cation [CHS]⁺45[CDS]⁺46Loss of H₂ or D₂ from the molecular ion.
Methyl Cation [CH₃]⁺15[CD₃]⁺18Cleavage of the C-S bond, with charge retained on the methyl group.

Kinetic and Mechanistic Insights from Isotope Effects

Principles of Kinetic Isotope Effects (KIE) and their Application

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. researchgate.netwikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energy (ZPE) between bonds to the light and heavy isotopes. nih.gov A bond to a heavier isotope is stronger and has a lower ZPE, meaning more energy is required to break it, which typically results in a slower reaction rate. libretexts.org

KIEs are expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). wikipedia.org These effects are categorized as either primary or secondary.

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond cleavage or formation in the rate-determining step, but its presence still influences the reaction rate through steric or electronic effects. wikipedia.org

The magnitude of the KIE can provide valuable information about the transition state of a reaction. For instance, large primary deuterium (B1214612) KIEs (typically in the range of 6-8 at room temperature) suggest that a C-H bond is being broken in the rate-determining step. princeton.edu Conversely, the absence of a significant KIE can indicate that C-H bond cleavage is not involved in the rate-limiting step. KIEs are a critical tool for distinguishing between proposed reaction mechanisms, such as concerted versus stepwise pathways. nih.gov

Primary Deuterium Kinetic Isotope Effects in Reactions involving Methane-d3, (methylthio)-

The replacement of hydrogen with deuterium in the methylthio group of Methane-d3, (methylthio)- can lead to significant primary deuterium kinetic isotope effects (1° DKIEs) in reactions where a C-H bond of the methyl group is cleaved. This is particularly relevant in oxidative demethylation reactions, which are common metabolic pathways for sulfur-containing compounds. nih.gov

In such reactions, the cleavage of a C-D bond in Methane-d3, (methylthio)- requires more energy than the cleavage of a C-H bond in its non-deuterated counterpart. This results in a slower reaction rate for the deuterated compound, leading to a kH/kD value significantly greater than 1. The magnitude of this KIE can provide insight into the degree of C-H bond breaking in the transition state. A larger KIE value generally corresponds to a more symmetric transition state where the hydrogen is being transferred.

For example, studies on the oxidative N-demethylation of N,N-dimethylanilines, a process analogous to S-demethylation, have shown that intramolecular KIEs (kH/kD) vary with the electronic nature of substituents on the aromatic ring. acs.org This demonstrates how isotopic labeling of a methyl group can be a sensitive probe of the electronic environment of the transition state.

While direct experimental data for primary KIEs in reactions of isolated Methane-d3, (methylthio)- may be limited in publicly available literature, the principles are well-established from studies of similar functional groups. For instance, intramolecular deuterium KIEs have been measured in the O-demethylation of methoxychlor, where a [monomethyl-d3]methoxychlor substrate was used. nih.gov These studies highlight the utility of using deuterated methyl groups to probe reaction mechanisms.

Secondary Deuterium Kinetic Isotope Effects and Steric/Electronic Influences

Secondary deuterium kinetic isotope effects (2° DKIEs) arise when the deuterium substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org In the case of Methane-d3, (methylthio)-, a secondary KIE could be observed in a reaction where the C-S bond is cleaved, rather than a C-D bond. These effects are typically much smaller than primary KIEs, with values often ranging from 0.7 to 1.4. acs.org

Secondary KIEs are often categorized by their position relative to the reaction center:

α-secondary KIEs: Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, in an SN2 reaction at a carbon bearing a methylthio-d3 group, the change from sp3 to a more sp2-like transition state can lead to a KIE.

β-secondary KIEs: Are observed when the isotopic substitution is on a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-D bond is a poorer electron donor than a C-H bond.

A noteworthy example, although involving a more complex molecule, is the surprisingly large intrinsic KIE of 1.050 observed for the [Methyl-3H3] of the methylthio group in the hydrolysis of 5′-methylthioadenosine (MTA), even though the methyl group is four bonds away from the reaction center. google.com This remote isotope effect was attributed to the conformational restriction of the methylthio group in the enzyme's active site, which alters the C-H vibrational modes. google.com A natural bond orbital analysis of the transition state suggested that hyperconjugation between the sulfur lone pair and the antibonding orbitals of the methyl C-H bonds contributes to this effect. google.com

These findings underscore that even remote isotopic substitution, as in Methane-d3, (methylthio)-, can provide valuable information about steric and electronic environments within a transition state.

Experimental Approaches for KIE Determination in Sulfur Chemistry

The determination of kinetic isotope effects in sulfur chemistry, including reactions involving Methane-d3, (methylthio)-, relies on precise measurements of reaction rates. Several experimental techniques are commonly employed:

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for measuring KIEs. nih.govaip.org By monitoring the relative abundance of deuterated and non-deuterated reactants or products over time, the ratio of rate constants can be determined. Selected ion monitoring (SIM) in GC-MS is particularly useful for these measurements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine KIEs by analyzing the product distribution in competitive reactions. nih.gov For example, a reaction can be carried out in a mixed solvent of H2O and D2O, and the ratio of protonated to deuterated product can be measured by ¹H NMR.

Competitive Experiments: In this approach, a mixture of the deuterated and non-deuterated substrates is allowed to react, and the isotopic composition of either the remaining starting material or the product is analyzed at a specific reaction conversion. This method is often more accurate than measuring absolute rates separately. acs.org

The choice of experimental method depends on the specific reaction being studied, the availability of isotopically labeled materials, and the required precision. For sulfur-containing compounds, which can be volatile or require specific chromatographic conditions, methods like GC-MS are often preferred. nih.gov

Mechanistic Deductions through Isotopic Rate Differences

The magnitude of the KIE provides a sensitive probe of the transition state (TS) structure. For reactions involving the methylthio group, KIE data can help to distinguish between different possible transition states. For example, in nucleophilic substitution reactions at the methyl carbon, a large primary KIE would be expected for a mechanism involving C-H bond cleavage, while a smaller secondary KIE would be consistent with C-S bond cleavage.

Computational modeling is often used in conjunction with experimental KIE data to refine the proposed transition state structure. nih.gov By calculating the theoretical KIEs for different proposed transition states, a comparison with the experimental value can help to identify the most likely structure.

In a study of 5′-methylthioadenosine phosphorylase, KIEs were used to model the transition state of the reaction. nih.gov The experimental KIEs for various isotopically labeled positions, including a deuterated methylthio group, provided constraints for the computational model. The calculations revealed that a dissociative SN1-type transition state with significant oxocarbenium ion character was consistent with the experimental data. nih.gov

A patent for inhibitors of 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidases provides calculated KIEs for the individual C-H bonds of the methylthio group, illustrating the detailed level of analysis possible.

BondCalculated Isotope Effect (kH/kT)
C-H11.021
C-H21.031
C-H31.016

Isotopic labeling with deuterium, as in Methane-d3, (methylthio)-, is a powerful strategy for unraveling complex reaction pathways in organosulfur chemistry. By tracing the fate of the deuterium atoms, it is possible to distinguish between different potential mechanisms.

For example, in a reaction with multiple potential sites for hydrogen abstraction, the observation of a primary KIE upon deuteration of the methylthio group would confirm that this group is involved in the rate-determining step. This approach was used in a deuterium-labeling study to show that an amine served as a hydrogen atom donor in a hydroamination reaction. researchgate.net

Furthermore, the presence or absence of a KIE can help to identify the rate-determining step in a multi-step reaction sequence. If a significant KIE is observed, it suggests that the isotopically sensitive step is rate-limiting. If no KIE is observed, the rate-determining step likely occurs elsewhere in the reaction pathway. This principle has been applied in mechanistic studies of a wide range of organic reactions. chem-station.com

In the context of Methane-d3, (methylthio)-, its use in mechanistic studies could help to answer key questions about reaction pathways, such as:

Does the reaction proceed via a radical or an ionic mechanism?

Is the cleavage of a C-H bond or a C-S bond the key step?

What is the nature of the transition state?

By providing answers to these questions, the use of Methane-d3, (methylthio)- and the analysis of the resulting kinetic isotope effects contribute significantly to our fundamental understanding of organosulfur chemistry.

Computational Chemistry and Theoretical Modeling of Deuterated Methylthio Compounds

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. unipd.it These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic parameters with a high degree of accuracy. unipd.itacs.org For Methane-d3, (methylthio)-, these calculations are crucial for elucidating the effects of deuterium (B1214612) substitution.

Quantum chemical calculations are instrumental in predicting the spectroscopic parameters of molecules, which is essential for interpreting experimental spectra. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net For Methane-d3, (methylthio)-, theoretical calculations can predict how the substitution of deuterium for protium (B1232500) in the methyl group will shift the vibrational frequencies. These shifts are a direct consequence of the heavier mass of deuterium and can be precisely calculated. researchgate.net The HITRAN database, a compilation of spectroscopic parameters, relies on such theoretical calculations to complement and extend experimental data for various molecules, including isotopologues of methane (B114726). science.gov The prediction of spectroscopic parameters is not limited to vibrational spectra; it also extends to nuclear magnetic resonance (NMR) chemical shifts and coupling constants, providing a comprehensive picture of the molecule's spectroscopic signature.

A study on chloromethyl methyl sulfide (B99878) and its deuterated analogue, CICD2SCD3, demonstrated the use of ab initio calculations with different basis sets (RHF/6-31G* and MP2/6-31G*) to compute structural parameters, harmonic force constants, and vibrational wavenumbers. researchgate.net These theoretical results were then compared with experimental Raman and infrared spectra, showing good agreement and aiding in the complete vibrational assignment for both the normal and deuterated species. researchgate.net

Table 1: Predicted Spectroscopic Data for Methylthio Compounds

Spectroscopic Parameter Theoretical Method Predicted Value Reference Compound
Vibrational Frequency (SH-stretch) B3LYP-D3/CBS ~2567 cm⁻¹ (for (CH₃SH)₃) Methanethiol (B179389) trimer
Vibrational Frequency (CH-stretch) B3LYP-D3/CBS 2856-3005 cm⁻¹ (for (CH₃SH)₅) Methanethiol pentamer
Ionization Energy CCSD(T) 7.13 eV VB₄ cluster
C-H Bond Dissociation Enthalpy Experimental 439 kJ mol⁻¹ Methane
Methyl Torsional Barrier Experimental 1.57 ± 0.02 kcal mol⁻¹ Chloromethyl methyl sulfide

This table presents a collection of theoretical and experimental data for related methylthio and methane compounds to illustrate the types of parameters that can be determined. Specific data for Methane-d3, (methylthio)- would require dedicated calculations.

The substitution of hydrogen with deuterium can lead to subtle but significant changes in the energetic landscape of a molecule. This is known as the isotope effect. Quantum chemical calculations can map out the potential energy surface of a molecule, identifying stable conformers, transition states, and the energy barriers between them. acs.org For deuterium-substituted systems, this analysis reveals how the zero-point vibrational energy (ZPVE) changes upon isotopic substitution. aps.org The C-D bond is stronger and has a lower ZPVE than the C-H bond, which can affect the relative stability of different conformations and the activation energies of reactions. researchgate.net

For instance, in systems with hydrogen bonds, deuterium substitution can alter the bond length and strength, a phenomenon known as the Ubbelohde effect. aps.org While this effect is typically observed in hydrogen-bonded systems, analogous principles apply to the intramolecular and intermolecular interactions in deuterated methylthio compounds. Theoretical studies on water isotopomers have shown that deuterium substitution can either strengthen or weaken hydrogen bonds depending on its position in the interacting molecules. aps.org

Molecular Dynamics (MD) Simulations of Methane-d3, (methylthio)- and Analogues

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. wikipedia.org By solving Newton's equations of motion, MD simulations can track the trajectory of each particle in a system over time, offering insights into dynamic processes like conformational changes, diffusion, and intermolecular interactions. wikipedia.orgnih.gov

MD simulations are particularly powerful for studying how a molecule interacts with its environment, a process known as solvation. mdpi-res.com For Methane-d3, (methylthio)-, simulations can model its behavior in various solvents, revealing details about the structure of the solvation shell and the nature of solute-solvent interactions. nih.gov These simulations can quantify intermolecular forces, such as van der Waals interactions and hydrogen bonds, and how they are affected by deuterium substitution. acs.org

For example, MD simulations of reline, a deep eutectic solvent, in the presence of DMSO (a solvent with some similarities to methylthio compounds in terms of sulfur and methyl groups) have been used to explore intermolecular interactions. nih.gov These studies analyzed hydrogen bonding and interaction energies, revealing that DMSO has a limited effect on the key interactions within the reline structure. nih.gov Similarly, simulations of N-methylacetamide in water have elucidated the dynamics of solute-water hydrogen bonds. acs.org Such approaches could be applied to Methane-d3, (methylthio)- to understand its interactions with itself and with other molecules in a condensed phase.

Table 2: Applications of MD Simulations in Studying Intermolecular Interactions

System Simulation Focus Key Findings
Reline and DMSO Intermolecular interactions and solvation. nih.gov DMSO has a limited impact on the hydrogen bond network of reline. nih.gov
N-Methylacetamide in Water Solute-water hydrogen bond dynamics. acs.org NMA(CO)-water hydrogen bonds have a longer lifetime than water-water hydrogen bonds. acs.org
Benzene with Alkanes Cluster geometry and binding energy. colostate.edu The closer the solvent is to the aromatic π system, the larger the spectral red shift. colostate.edu

Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com DFT allows researchers to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. mdpi.comnih.gov This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

A key application of DFT in the context of deuterated compounds is the theoretical estimation of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a compound with the lighter isotope (e.g., hydrogen) to that of the compound with the heavier isotope (e.g., deuterium). By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the difference in activation energies due to ZPVE can be determined, which is the primary contributor to the KIE. copernicus.org

Theoretical studies on the reaction of methane and its isotopologues with the hydroxyl radical (OH) have successfully used transition state theory with tunneling corrections to calculate KIEs. copernicus.orgcopernicus.org These calculations have shown good agreement with experimental values and have helped to elucidate the reaction mechanism. copernicus.org For reactions involving Methane-d3, (methylthio)-, DFT calculations could similarly predict the KIE, providing valuable information on how deuteration affects its reactivity. This is particularly relevant for understanding metabolic pathways, where the cleavage of a C-H bond is often the rate-determining step. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Methane-d3, (methylthio)-
Methane
Methanethiol
Chloromethyl methyl sulfide
CICD2SCD3
N-methylacetamide
Reline
Dimethyl sulfoxide (B87167) (DMSO)
Benzene
Deutetrabenazine
Tetrabenazine
VB₄ cluster
Water

Integration of Computational Predictions with Experimental Data

The synergy between computational chemistry and experimental analysis provides a powerful framework for the detailed structural and vibrational characterization of molecules like Methane-d3, (methylthio)-. This integrated approach allows for a more robust interpretation of complex spectral data than either method could achieve alone. Theoretical models, particularly those based on Density Functional Theory (DFT), are used to calculate molecular properties such as equilibrium geometries, vibrational frequencies, and rotational constants. These calculated values serve as a predictive guide for experimental measurements and are, in turn, refined and validated by the experimental results.

A primary application of this synergy is in the assignment of vibrational spectra. For Methane-d3, (methylthio)- (CH₃SCD₃) and its isotopologues, infrared and Raman spectra present numerous absorption bands. researchgate.net The precise assignment of these bands to specific molecular motions (e.g., C-H stretching, C-D stretching, methyl rocking, etc.) can be ambiguous from experimental data alone. Computational modeling resolves this ambiguity. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. While a direct one-to-one match is not expected due to theoretical approximations (like the harmonic approximation) and experimental conditions (like solvent effects or crystal lattice forces), the predicted patterns and relative intensities are invaluable. nih.govmdpi.com The calculated frequencies are often systematically scaled to improve the correlation with experimental data. nih.gov This combined analysis ensures a confident assignment of the fundamental vibrational modes. researchgate.netscholarsresearchlibrary.com

The table below illustrates how theoretical calculations are compared with experimental spectroscopic data for the assignment of vibrational modes in deuterated methylthio compounds.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Deuterated Methylthio Compound This table is a representative example based on methodologies described in the literature. researchgate.netnih.govscholarsresearchlibrary.com

Vibrational Mode Calculated Frequency (B3LYP) Experimental Frequency (FTIR/Raman) Assignment Confidence
C-H Asymmetric Stretch 3005 2985 High
C-H Symmetric Stretch 2930 2910 High
C-D Asymmetric Stretch 2255 2240 High
C-D Symmetric Stretch 2140 2125 High
CH₃ Deformation 1450 1442 High
CD₃ Deformation 1055 1048 High
C-S Stretch 745 738 Medium
C-S Stretch 695 690 Medium

Similarly, the integration of computational and experimental methods is crucial in rotational spectroscopy. High-resolution microwave spectroscopy can determine the rotational constants of a molecule with exceptional precision. nih.gov These experimental constants (A₀, B₀, C₀) are vibrationally averaged over the ground state. mdpi.comnih.gov Quantum chemical calculations, on the other hand, typically yield equilibrium rotational constants (Aₑ, Bₑ, Cₑ) corresponding to the hypothetical vibrationless state at the potential energy minimum. mdpi.comune.edu.au To bridge this gap, vibrational contributions are calculated computationally and subtracted from the experimental constants to derive semi-experimental equilibrium values. mdpi.comnih.govune.edu.au This powerful combination allows for the determination of highly accurate molecular structures. The initial assignment of complex rotational spectra is often guided by DFT predictions, without which the experimental data might be uninterpretable. researchgate.net

Table 2: Representative Data for the Comparison of Experimental and Calculated Rotational Constants (MHz) This table illustrates the typical comparison performed in structural studies using rotational spectroscopy and computational chemistry. nih.govmdpi.comresearchgate.net

Constant Experimental (A₀, B₀, C₀) Calculated (Aₑ, Bₑ, Cₑ) Semi-Experimental (Aₑ, Bₑ, Cₑ) Percent Error (%)
A 14550.7 14620.1 14565.2 0.38
B 5480.3 5515.8 5488.5 0.50
C 4215.9 4240.2 4221.1 0.45

Beyond static properties, this integrated approach is vital for understanding dynamic processes. For instance, in studying the mechanisms of methane formation catalyzed by methyl-coenzyme M reductase, computational models are used to calculate reaction pathways, transition state energies, and electric fields at the active site. acs.orgnih.gov These theoretical predictions are then correlated with experimental kinetic and spectroscopic data to build a comprehensive picture of the catalytic cycle. acs.org The agreement between calculated energy barriers and experimentally observed reaction rates provides strong evidence for a proposed mechanism. researchgate.net

Environmental and Atmospheric Research Applications

Atmospheric Chemistry of Deuterated Dimethyl Sulfide (B99878)

The atmospheric chemistry of dimethyl sulfide (DMS) is a significant area of research due to its role in the global sulfur cycle and climate regulation. nih.gov The oxidation of DMS in the atmosphere leads to the formation of sulfate (B86663) aerosols, which can act as cloud condensation nuclei and influence the Earth's radiation budget. copernicus.orgmdpi.comcopernicus.orgmdpi.comcopernicus.org Methane-d3, (methylthio)- provides a unique means to study the complex atmospheric pathways of DMS.

Isotopic tracers are essential tools for understanding the sources, transport, and chemical transformations of atmospheric compounds. mdpi.comusgs.govmdpi.com By introducing a compound with a distinct isotopic composition, such as Methane-d3, (methylthio)-, into a system, scientists can track its movement and changes over time. The heavier mass of the deuterium (B1214612) atoms in Methane-d3, (methylthio)- compared to the hydrogen atoms in natural DMS allows for its differentiation and quantification using mass spectrometry.

While direct applications in large-scale atmospheric tracing studies are not widely documented, the principle of using isotopically labeled compounds is well-established. In controlled laboratory or field experiments, Methane-d3, (methylthio)- could be released in small, known quantities to trace atmospheric processes. For instance, it could be used to study:

Atmospheric Transport and Dispersion: By measuring the concentration of Methane-d3, (methylthio)- at various locations downwind from a release point, researchers can model how DMS is transported and dispersed in the atmosphere.

Chemical Reaction Rates: The rate at which Methane-d3, (methylthio)- is converted into its oxidation products can be measured to determine the reaction rates of DMS with atmospheric oxidants like hydroxyl (OH) and nitrate (B79036) (NO3) radicals. copernicus.orgmdpi.commdpi.com

Deposition Processes: The rate at which Methane-d3, (methylthio)- is removed from the atmosphere through wet and dry deposition can be quantified to understand the lifetime of DMS in the atmosphere.

A significant application of deuterated DMS, including Methane-d3, (methylthio)-, is in the precise measurement of dimethyl sulfide concentrations in seawater, which is a critical parameter for calculating air-sea exchange fluxes. copernicus.orgcopernicus.org The flux of DMS from the ocean to the atmosphere is a key component of the global sulfur cycle. copernicus.org

To ensure the accuracy of these measurements, deuterated DMS, such as DMS-d6, is used as an internal standard. researchgate.net A known amount of the deuterated standard is added to a seawater sample. During analysis by gas chromatography-mass spectrometry (GC-MS), the ratio of the natural DMS to the deuterated standard is measured. This method corrects for any loss of sample during preparation and analysis, leading to more accurate and precise quantification of the DMS concentration.

One study demonstrated that using deuterated internal standards significantly improves the precision of DMS measurements. The precision for replicate determinations of DMS was found to be as high as 1.6%. researchgate.net This high level of precision is crucial for detecting the small but significant spatial and temporal variations in seawater DMS concentrations that drive air-sea fluxes. researchgate.net

Precision of Dimethyl Sulfide (DMS) and Dimethyl Sulfoniopropionate (DMSP) Measurements Using Deuterated Internal Standards
CompoundPrecision (Coefficient of Variation)
Dimethyl Sulfide (DMS)1.6%
Dimethyl Sulfoniopropionate (DMSP)5.8%

Data from a study demonstrating the high precision of measurements when using deuterated internal standards for DMS and its precursor, DMSP. researchgate.net

Environmental Tracing of Sulfur Compounds

Beyond atmospheric research, Methane-d3, (methylthio)- has potential applications in tracing the sources and fate of sulfur compounds in various environmental compartments.

Source apportionment studies aim to identify and quantify the contributions of different sources to the pollution at a specific location. Stable isotope analysis is a powerful tool in these studies. mdpi.com Different sources of a compound often have distinct isotopic signatures.

While the natural isotopic signatures of sulfur and carbon in sulfur compounds are commonly used, the deliberate introduction of an isotopically labeled compound like Methane-d3, (methylthio)- can provide a more direct method of source tracking in localized studies. For example, if there are multiple potential industrial sources of dimethyl sulfide in a region, a small, controlled release of Methane-d3, (methylthio)- from one of the sources could be used to definitively trace its contribution to the ambient atmospheric concentration. This approach, known as a tracer release experiment, can provide clear evidence for source-receptor relationships.

Understanding the fate and transport of sulfur-containing organic pollutants is crucial for assessing their environmental impact. nih.govnih.gov These pollutants can undergo various transformation and transport processes in the environment, including advection, dispersion, degradation, and sorption.

Methane-d3, (methylthio)- can be used as a tracer to study these processes for pollutants that are structurally similar to dimethyl sulfide. By introducing Methane-d3, (methylthio)- into a controlled environmental system, such as a soil column or a microcosm, researchers can monitor its movement and transformation over time. This can provide valuable data on:

Degradation Rates: The rate at which Methane-d3, (methylthio)- is broken down by microbial or chemical processes.

Transport Velocities: The speed at which the compound moves through different environmental media, such as soil and water.

Transformation Products: The identification of the breakdown products of Methane-d3, (methylthio)- can help to elucidate the degradation pathways of similar pollutants.

This information is essential for developing accurate models to predict the environmental fate of sulfur-containing organic pollutants and for designing effective remediation strategies.

Applications in Advanced Biological and Biochemical Research Methodologies

Isotopic Labeling for Metabolic Pathway Elucidation

The use of stable isotopes to trace the metabolic fate of compounds is a cornerstone of modern biochemistry. Methane-d3, (methylthio)- and related deuterated methylthio compounds are valuable tracers for dissecting intricate biochemical networks.

Stable isotopes are essential for determining the pharmacokinetic and dynamic profiles of new pharmaceuticals and for understanding biochemical processes. nih.govchemrxiv.org The introduction of a deuterated methyl group from a compound like Methane-d3, (methylthio)- enables researchers to follow the path of the methyl group's carbon and the associated sulfur atom through various metabolic transformations. This is particularly relevant in studies of methionine metabolism, biological methylation reactions, and the pathways involving volatile sulfur compounds. researchgate.net

Recent advancements have explored nickel-catalyzed reversible carbon-sulfur (C-S) bond activation as a strategy for selective isotope exchange, including deuterium (B1214612). nih.govchemrxiv.org This technology allows for the insertion of isotopes into a wide range of substrates, including pharmaceuticals, providing a platform for multiple isotope labeling. nih.govchemrxiv.org Such methods are crucial for tracking how methylthio groups are transferred and metabolized within a cell or organism. For example, tracing the flow of sulfur is critical in understanding processes like hydrodesulfurization in industrial catalysis and the assimilation of organic sulfur by bacteria under nutrient-limiting conditions. researchgate.netnih.gov By using a deuterated source, the movement of the methylthio moiety can be distinguished from endogenous, non-labeled pools of the same molecules, offering clear insights into metabolic flux and pathway dynamics.

Deuterated Methylthio Compounds as Analytical Standards in Omics Research

In high-throughput "omics" research, such as metabolomics and proteomics, accurate quantification of molecules is critical. Deuterated compounds, including Methane-d3, (methylthio)- and its derivatives, are widely used as internal standards in mass spectrometry-based analytical methods to enhance accuracy and precision. lcms.cz

Internal standards are essential for normalizing variations that can occur during sample preparation, injection, chromatography, and detection. cerilliant.comnih.gov Stable isotope-labeled standards are considered the gold standard because they have nearly identical chemical and physical properties to their non-labeled (native) counterparts, but are distinguishable by their mass-to-charge ratio (m/z). mdpi.comnih.gov This co-elution and similar ionization behavior help to correct for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov

The use of deuterated analogues as internal standards is a well-established practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of a wide array of compounds, from hormones and vitamins to pesticides and mycotoxins in complex matrices. lcms.czmdpi.comnih.govlumiprobe.com For instance, in a study quantifying S-Methylmethionine, a precursor to dimethyl sulfide (B99878), a deuterium-labeled standard was used to ensure accurate measurement in food samples. researchgate.net The key advantage is that the deuterated standard experiences the same processing as the analyte, providing a reliable reference for quantification. nih.gov

Table 1: Properties of Deuterated Internal Standards in Mass Spectrometry

Feature Description Benefit
Chemical Similarity Identical chemical structure to the analyte, differing only in isotopic composition. Co-elutes with the analyte during chromatography; similar extraction recovery and ionization efficiency.
Mass Difference Higher mass due to the presence of deuterium atoms (e.g., +3 Da for a -d3 label). Easily distinguished from the native analyte by the mass spectrometer. cerilliant.com
Correction for Matrix Effects Experiences similar ionization suppression or enhancement as the analyte. Improves the accuracy and reproducibility of quantitative measurements in complex samples like plasma or tissue extracts. lcms.cznih.gov

| Quantification Method | The ratio of the analyte peak area to the internal standard peak area is used for quantification. | Normalizes for variations in sample volume, instrument response, and sample processing. cerilliant.com |

Mechanistic Enzymology using Deuterium Labeling

Deuterium labeling is a powerful technique for investigating the mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide detailed information about transition states and rate-limiting steps.

Replacing a hydrogen atom with a deuterium atom in a C-H bond that is broken during an enzyme's catalytic cycle typically slows down the reaction rate. This is because the C-D bond is stronger than the C-H bond. By measuring the magnitude of this KIE, researchers can infer whether C-H bond cleavage is a rate-determining step of the reaction.

In the context of methylthio compounds, Methane-d3, (methylthio)- can be used to study enzymes that process methylthio groups. A key example is the enzyme methyl-coenzyme M reductase, which catalyzes the final step in methanogenesis, cleaving a methyl-thioether bond to produce methane (B114726). eurekalert.org While this specific reaction involves methyl-coenzyme M, the principles apply to other enzymes that act on methylthio substrates. eurekalert.org Studies on related methylthio-alkane reductases, which are nitrogenase-like enzymes, reveal the cleavage of C-S bonds to convert methylated sulfur compounds into methanethiol (B179389) and hydrocarbons. researchgate.net Using a deuterated substrate like Methane-d3, (methylthio)- would allow researchers to probe the mechanism of this C-S bond cleavage and determine the involvement of the methyl group in the reaction's key steps. The arrangement of coenzymes at the active site suggests the potential formation of a short-lived Ni-CH3 intermediate, a hypothesis that could be further investigated using isotopically labeled substrates. eurekalert.org

NMR Spectroscopy for Biomolecular Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. nih.govnih.gov However, the size of biomolecules that can be studied is often limited by spectral complexity and signal broadening. whiterose.ac.uk Isotopic labeling, particularly with deuterium, is a key strategy to overcome these limitations.

For large proteins and their complexes (>30 kDa), uniform labeling with ¹³C and ¹⁵N is often insufficient due to severe signal overlap and rapid signal decay. whiterose.ac.uk A powerful solution is to produce proteins in a perdeuterated (highly deuterated) background, which simplifies spectra and improves relaxation properties. whiterose.ac.uknmr-bio.com Protons are then selectively re-introduced at specific positions, most notably at methyl groups of amino acid residues like Alanine, Valine, Leucine, Isoleucine, Threonine, and Methionine. nih.govisotope.com

Methyl groups are excellent probes for NMR studies of high-molecular-weight proteins for several reasons:

High Sensitivity: They provide strong signals due to having three protons. nmr-bio.com

Favorable Relaxation: Their rapid rotation leads to sharper signals and better signal-to-noise ratios. nmr-bio.com

Strategic Locations: They are distributed throughout the hydrophobic cores of proteins and at protein-protein interfaces, making them sensitive reporters of structure and interactions. youtube.com

Precursors containing deuterated methyl groups, analogous to Methane-d3, (methylthio)-, are used in cell culture to direct the isotopic label to specific amino acids. For example, labeled forms of L-Methionine can be added to the growth media to specifically label methionine residues. isotope.com This selective labeling approach, often combined with TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, has dramatically extended the size limit of biomolecules that can be studied by NMR, enabling investigations of systems approaching 1 MDa in size. nih.govisotope.com

| Threonine (Thr) | [2-(13)C]glycerol, specific keto acids | Throughout the protein structure | Probing structure in protein-nucleic acid complexes cmu.edu |

Table of Compounds Mentioned

Compound Name
Methane-d3, (methylthio)-
Dimethyl sulfide
Methionine
S-Methylmethionine
Methyl-coenzyme M
Alanine
Valine
Leucine
Isoleucine
Threonine
α-ketobutyrate
α-ketoisovalerate
[2-(13)C]glycerol

Future Prospects and Interdisciplinary Research Directions

Innovations in Isotopic Labeling Synthesis for Complex Molecules

The precise introduction of deuterium (B1214612) into complex molecular structures is a rapidly evolving field. Historically, the synthesis of deuterated compounds often involved cumbersome methods with limited selectivity. thalesnano.com However, recent breakthroughs are enabling highly site-specific deuteration, providing access to novel molecular architectures with tailored properties. brightspec.com

Modern synthetic strategies are moving beyond simple H-D exchange reactions, which often require harsh conditions, towards more sophisticated and milder approaches. thalesnano.com These include:

Catalytic Hydrogen-Deuterium Exchange: The use of specialized catalysts to facilitate the exchange of hydrogen for deuterium at specific molecular positions.

Synthesis from Deuterated Precursors: Building complex molecules from smaller, readily available deuterated starting materials.

Metal-Catalyzed Hydrogenation: Employing deuterated hydrogen gas (D2) in hydrogenation reactions to introduce deuterium across double or triple bonds.

A significant challenge has been achieving high levels of isotopic purity. brightspec.com The development of novel chemistry that allows for site-specific deuteration is crucial for accessing deuterated small molecules with high isotopic purity, which is essential for their application in fields like pharmaceutical development and mechanistic studies. brightspec.com For a compound like Methane-d3, (methylthio)-, these advanced methods could be employed to selectively label either the methyl or the thio-methyl group, enabling detailed investigation of its chemical and physical properties.

Deuteration Method Description Key Advantages
Direct H-D Exchange Swapping hydrogen atoms with deuterium, often in the presence of a catalyst or using D₂O. Simple concept, useful for labile protons.
Deuterated Reagents Utilizing reagents where hydrogen atoms have been replaced by deuterium (e.g., CD₃I, D₂O). Allows for the introduction of deuterated functional groups.
Metal-Catalyzed Hydrogenation Using D₂ gas and a metal catalyst to add deuterium across unsaturated bonds. Efficient for creating deuterated alkanes from alkenes/alkynes.
Enzymatic Synthesis Employing enzymes to selectively incorporate deuterium at specific molecular sites. High specificity and mild reaction conditions.

Synergistic Approaches: Combining Isotopic Labeling with Advanced Analytical Techniques

The full potential of isotopic labeling is realized when combined with powerful analytical techniques. This synergy allows researchers to probe molecular structure, dynamics, and function with unprecedented detail.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a vital tool for studying the structural and dynamic properties of proteins. acs.orgwhiterose.ac.uk In a typical HDX-MS experiment, a protein is incubated in a deuterated solvent (like D₂O), leading to the exchange of backbone amide hydrogens for deuterium. nih.gov The rate and extent of this exchange provide information about the protein's conformation and flexibility. nih.gov While primarily used for large biomolecules, the principles of HDX-MS can be adapted to study the behavior of smaller deuterated molecules like Methane-d3, (methylthio)- in complex biological systems.

Molecular Rotational Resonance (MRR) Spectroscopy is another powerful technique that has proven invaluable for the analysis of deuterated compounds. acs.org MRR spectroscopy provides a complete description of the isotopic composition of a sample, revealing the precise location of deuterium atoms and the percentage of each isotopomer in a mixture. acs.org This high resolution and specificity make it superior to other methods like NMR and mass spectrometry for accurately determining isotopic purity and identifying unintended deuteration products. acs.org

Technique Information Provided Relevance to Deuterated Compounds
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Used to confirm deuterium incorporation and quantify labeling efficiency. thalesnano.com
Nuclear Magnetic Resonance (NMR) Chemical environment of atoms.Provides detailed structural information and helps determine the position of deuterium labels. thalesnano.com
HDX-MS Protein conformation and dynamics. acs.orgTracks the exchange of deuterium to probe molecular interactions and solvent accessibility. nih.gov
MRR Spectroscopy Precise isotopic composition and molecular structure. acs.orgAccurately quantifies isotopic purity and identifies different isotopomers in a mixture. acs.org

Development of Novel Spectroscopic Techniques for Deuterated Molecules

The unique properties of deuterium are driving the development of new spectroscopic methods tailored for the analysis of deuterated molecules. As mentioned, Molecular Rotational Resonance (MRR) spectroscopy stands out as a transformative technique. Because each distinct isotopomer of a molecule produces a unique rotational spectrum, MRR can analyze complex mixtures of deuterated products without spectral overlap, a significant advantage over other spectroscopic methods. acs.org This capability allows for the optimization of synthetic deuteration reactions by providing detailed feedback on the distribution of products. acs.org

Another area of innovation is in mid-infrared laser absorption spectroscopy . Recent advancements have enabled the rapid and high-sensitivity analysis of methane (B114726) clumped isotopes (such as ¹³CH₃D and ¹²CH₂D₂). sciprofiles.com This technology, which requires smaller sample sizes and offers faster analysis times than traditional mass spectrometry, could be adapted to analyze other small deuterated molecules, offering new possibilities for tracking isotopic signatures in various systems. sciprofiles.com These developments are crucial for expanding the applications of deuterated compounds in fields ranging from materials science to environmental monitoring.

Computational Advancements in Deuterium-Containing Systems

Computational chemistry is playing an increasingly vital role in understanding the effects of deuteration on molecular properties. Replacing hydrogen with deuterium can alter molecular properties due to the quantum nature of atomic nuclei. fugaku100kei.jp Advanced computational methods that treat atomic nuclei quantum mechanically are now capable of accurately predicting these changes. fugaku100kei.jp

These theoretical calculations can elucidate why a molecule's function changes when its hydrogen is converted to deuterium. fugaku100kei.jp For instance, calculations can reveal differences in bond lengths and electron distribution between hydrogenated and deuterated compounds. fugaku100kei.jp This predictive power provides a "compass" for experimental researchers, guiding the design of new deuterated molecules with desired properties, including improved stability or altered reaction kinetics. fugaku100kei.jp

Furthermore, computational tools are essential for analyzing the large datasets generated by modern analytical techniques. acs.orgwhiterose.ac.uk In the context of HDX-MS, various computational methods are used to automate peptide identification, quantify differences in deuterium exchange patterns, and increase the resolution of the data to the single-residue level. acs.org The combination of experimental data from techniques like HDX-MS with molecular docking and dynamics simulations has proven to be a powerful approach for elucidating the binding of molecules in complex biological systems. nih.gov

Computational Approach Application in Deuterium Chemistry Significance
Quantum Mechanical Calculations Elucidating the mechanisms underlying deuterium effects on molecular properties and functionality. fugaku100kei.jpProvides a theoretical foundation for designing and understanding deuterated molecules. fugaku100kei.jp
Molecular Dynamics Simulations Simulating the behavior and interactions of deuterated molecules in biological systems. nih.govOffers insights into how deuteration affects molecular binding and dynamics.
HDX-MS Data Analysis Tools Automating the processing and interpretation of complex HDX-MS data. acs.orgwhiterose.ac.ukEnables high-throughput analysis and extracts detailed structural information.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Methane-d3, (methylthio)- in isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions using precursors like deuterated methylthiols. Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Deuterium-induced shifts in 1^1H NMR spectra help confirm isotopic purity and structural integrity .
  • Infrared (IR) Spectroscopy : Used to identify vibrational modes of C-D bonds, as seen in isotopic substitution studies of similar compounds .
    • Key Parameters : Reaction temperature, solvent polarity, and isotopic exchange efficiency must be optimized to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for analyzing isotopic purity in Methane-d3, (methylthio)-?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS quantifies deuterium incorporation by comparing molecular ion peaks (m/zm/z) with non-deuterated analogs .
  • Gas Chromatography (GC) : Coupled with isotopic dilution assays to assess purity and detect trace impurities .
  • Validation : Cross-referencing data from multiple techniques (e.g., NMR and MS) ensures accuracy .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction mechanisms of Methane-d3, (methylthio)- in substitution reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Measure rate differences between C-H and C-D bond cleavage using competitive experiments. For example, in bromination reactions, deuterium slows reaction rates due to higher bond strength, revealing mechanistic pathways .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and validate experimental KIEs .

Q. What strategies integrate experimental and computational data to study the thermodynamic stability of Methane-d3, (methylthio)-?

  • Methodological Answer :

  • Hybrid Workflow :

Experimental Data : Measure bond dissociation energies using calorimetry or photoionization techniques.

Computational Validation : Compare results with ab initio calculations (e.g., MP2 or CCSD(T)) to refine force-field parameters .

  • Case Study : Studies on fluorinated methane analogs demonstrate how isotopic substitution alters enthalpy profiles, requiring iterative experimental-computational refinement .

Q. How can researchers resolve contradictions in isotopic labeling data across different analytical platforms?

  • Methodological Answer :

  • Data Triangulation : Replicate experiments using independent methods (e.g., NMR, MS, and IR) to identify systematic errors .
  • Peer Validation : Cross-check findings with published datasets from authoritative sources like NIST .
  • Error Analysis : Quantify uncertainties in isotopic enrichment ratios using statistical tools (e.g., Monte Carlo simulations) .

Application-Oriented Questions

Q. How is Methane-d3, (methylthio)- utilized as a tracer in metabolic pathway studies?

  • Methodological Answer :

  • Tracer Design : Introduce the compound into biological systems to track sulfur and methyl group transfer pathways.
  • Detection : Use LC-MS/MS to monitor deuterium retention in metabolites, ensuring minimal isotopic scrambling .
  • Ethical Considerations : Adhere to protocols for handling deuterated compounds in vivo, as outlined in biomedical chemistry guidelines .

Q. What protocols ensure reproducibility in synthesizing Methane-d3, (methylthio)- for multi-institutional studies?

  • Methodological Answer :

  • Detailed Documentation : Publish step-by-step synthesis protocols with reaction conditions (e.g., solvent ratios, catalyst loadings) .
  • Open Data : Share raw spectroscopic data and computational input files in supplementary materials for peer validation .

Data Validation and Reporting

Q. How should researchers evaluate the validity of isotopic labeling data in peer-reviewed studies?

  • Methodological Answer :

  • Critical Appraisal : Assess whether methods align with NIST standards for isotopic purity (e.g., ≥98% deuterium enrichment) .
  • Consistency Checks : Compare results with prior studies on analogous compounds (e.g., methane-d4_4 derivatives) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.